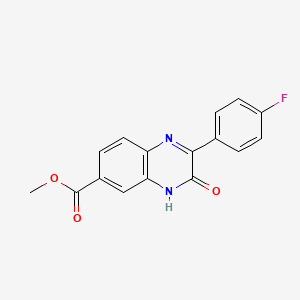
Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a fluorophenyl group, a methyl ester, and a dihydroquinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-fluoroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoxaline core. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with varying degrees of oxidation.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinoxaline derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit histone deacetylases, which play a critical role in gene expression regulation. This inhibition can result in altered cellular functions and potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-oxo-3,4-dihydroquinoxaline: A structural analog with a methyl group instead of a carboxylate ester.
Methyl 6-amino-4-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Another analog with an amino group at a different position.
Uniqueness
Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C16H11FN2O3 |
|---|---|
分子量 |
298.27 g/mol |
IUPAC 名称 |
methyl 2-(4-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)10-4-7-12-13(8-10)19-15(20)14(18-12)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,19,20) |
InChI 键 |
JPFCQBKYIPOPQD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















